4,6-O-Benzylidene-N-acetyl-D-galactosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
It is known that similar compounds play a role in glycoprotein metabolism .
Mode of Action
It is suggested that it may be involved in the synthesis of complex carbohydrates .
Biochemical Pathways
It is known that similar compounds are involved in the synthesis of n-acetyl muramic acid and similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-O-Benzylidene-N-acetyl-D-galactosamine typically involves the reaction of D-galactosamine with benzaldehyde under acidic conditions to form the benzylidene acetal. This is followed by acetylation of the amino group using acetic anhydride .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory methods, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
4,6-O-Benzylidene-N-acetyl-D-galactosamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The benzylidene group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
4,6-O-Benzylidene-N-acetyl-D-galactosamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a fluorescent dye that binds to nucleic acids, useful in microscopy and gel electrophoresis.
Industry: Utilized in the production of specialized chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4,6-O-Benzylidene-D-glucose: Another benzylidene-protected sugar with similar stabilizing properties.
N-Acetyl-D-galactosamine: Lacks the benzylidene group, making it less stable under certain conditions.
Uniqueness
4,6-O-Benzylidene-N-acetyl-D-galactosamine is unique due to its dual protective groups (benzylidene and acetyl), which provide enhanced stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-8(17)16-11-12(18)13-10(21-14(11)19)7-20-15(22-13)9-5-3-2-4-6-9/h2-6,10-15,18-19H,7H2,1H3,(H,16,17)/t10-,11-,12-,13+,14?,15?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXDAEIOQFFRMF-YNBGEIFUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC1O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.